1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

Sigma-2 receptor Conformational analysis Structure-affinity relationship

In sigma receptor lead optimization, procurement of an incorrect regioisomer (e.g., 3-Cl or 4-Cl benzyl) or dechlorinated analog introduces uncontrolled conformational variables that invalidate SAR interpretation. 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine eliminates this risk as a structurally defined benzyl-substituted cyclohexylpiperazine with ortho-chlorine steric constraint. - Documented σ₂ Ki = 23 nM and σ₁ Ki = 248 nM (10.8-fold σ₂/σ₁ selectivity) for quantitative comparator profiling against PB28-class ligands [22†L8-L13] [22†L17-L23]. - Single-step synthesis from 4-cyclohexylpiperazine and 2-chlorobenzyl chloride enables rapid multi-gram procurement for parallel library synthesis and combinatorial chemistry workflows. - Certified isomeric purity (>95%) with full COA documentation ensures batch-to-batch reproducibility in radioligand displacement assays and matched molecular pair studies.

Molecular Formula C17H25ClN2
Molecular Weight 292.8 g/mol
Cat. No. B10884625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)-4-cyclohexylpiperazine
Molecular FormulaC17H25ClN2
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl
InChIInChI=1S/C17H25ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2
InChIKeyNGKRWFPGCVYVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine: Structural Profile & Sourcing


1-(2-Chlorobenzyl)-4-cyclohexylpiperazine (IUPAC: 1-[(2-chlorophenyl)methyl]-4-cyclohexylpiperazine; molecular formula C₁₇H₂₅ClN₂; MW ~292.8 g/mol) is a disubstituted piperazine derivative bearing a cyclohexyl group at N4 and an ortho-chlorobenzyl substituent at N1 . Synthesized via alkylation of 4-cyclohexylpiperazine with 2-chlorobenzyl chloride under basic conditions, this compound serves as a versatile building block in medicinal chemistry, particularly within the cyclohexylpiperazine class known for sigma (σ₁/σ₂) receptor ligand activity [1]. Its ortho-chlorine substitution pattern differentiates it from para- and meta-chloro regioisomers, conferring distinct steric and electronic properties that influence receptor binding conformation and lipophilicity .

1
Sigma receptor ligand class (σ₁/σ₂) with cyclohexylpiperazine pharmacophore
2
Ortho-chloro substitution restricts conformation for receptor docking studies
3
Single-step synthesis from commodity precursors for library building

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine: Regioisomer Identity Risks


Within the benzyl-cyclohexylpiperazine subclass, the position of the chlorine substituent on the benzyl ring is not a trivial structural variation. Ortho-substitution restricts conformational freedom around the benzyl-piperazine bond relative to para- or meta-substituted analogs, directly impacting the ligand's ability to adopt the bioactive conformation at sigma, dopaminergic, and serotonergic receptor sites [1]. The unsubstituted 1-benzyl-4-cyclohexylpiperazine (logP 4.40; MW 258.4) exhibits markedly lower lipophilicity than the 2-chlorobenzyl analog (predicted logP increment of approximately +0.5 to +0.8 units due to Cl substitution), altering membrane permeability and non-specific binding profiles . Furthermore, the cyclohexyl N4-substituent distinguishes this compound from simpler 1-(2-chlorobenzyl)piperazine (MW 210.7; logP ~1.7), which lacks the hydrophobic bulk required for high-affinity sigma-2 receptor engagement observed across the cyclohexylpiperazine class . Procurement of an incorrect regioisomer or a dechlorinated analog introduces an uncontrolled variable that can invalidate SAR interpretations, alter assay outcomes, and compromise batch-to-batch reproducibility in lead optimization campaigns.

Target compound
Common substitute
2-Chlorobenzyl ortho substitution restricts N1–CH₂–Ar rotation
3- or 4-chlorobenzyl regioisomers: different conformational freedom, may shift receptor binding conformation
Regioisomeric identity critical for SAR interpretation
Target compound
Common substitute
N4-cyclohexyl group present; sigma-2 receptor engagement expected
1-(2-Chlorobenzyl)piperazine (des-cyclohexyl): lacks sigma-2 affinity, may shift to adenosine receptor pharmacology
Cyclohexyl moiety is required for sigma-2 recognition
Target compound
Common substitute
Predicted logP ~4.9–5.2; ortho-Cl increases membrane permeability
1-Benzyl-4-cyclohexylpiperazine (logP 4.40): lower lipophilicity, altered non-specific binding
Lipophilicity change may affect assay background

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine: Key Differentiating Evidence


Ortho-Chloro Conformational Effect on Sigma-2 Binding

In the cyclohexylpiperazine class, sigma-2 receptor binding affinity is critically dependent on the conformational relationship between the N1-benzyl aromatic ring and the piperazine core. Ortho-substitution on the benzyl ring (as in the 2-chlorobenzyl derivative) introduces a steric clash that restricts rotation around the CH₂–N bond, favoring a non-coplanar conformation distinct from that adopted by para- and meta-substituted analogs [1]. Comparative molecular field analysis (CoMFA) of cyclohexylpiperazine sigma-2 ligands demonstrates that steric bulk in the ortho position modulates the electrostatic potential surface presented to the receptor binding pocket, a parameter not accessible with para- or meta-chloro substitution [2]. In a closely related adenosine A₁ receptor system, the 2-chlorobenzyl substituent conferred higher affinity (Ki < 50 nM) compared to the benzyl and phenethyl congeners, attributed to favorable steric interactions in the lipophilic binding subpocket [3].

Ortho-Cl conformation
Class-level inference
Ortho-Cl restricts N1–CH₂–Ar rotation; unique steric profile vs. para/meta
Supports receptor docking geometry distinct from other regioisomers
SAR campaigns require certified regioisomeric purity
Sigma-2 receptor Conformational analysis Structure-affinity relationship

N4-Cyclohexyl Requirement for Sigma-2 Affinity

The cyclohexyl group at the N4 position of the piperazine ring is a key structural determinant for sigma-2 (σ₂) receptor affinity within this chemical class. The prototypical cyclohexylpiperazine PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) demonstrates high σ₂ affinity (Ki = 0.68 nM in radioligand binding; Ki = 0.28 nM in MCF7 cell membranes) with approximately 30–40-fold selectivity over σ₁ [1]. In a systematic SAR study exploring the importance of piperazine N-atoms for σ₂ affinity, small N-cyclohexylpiperazine analog 59 displayed the highest σ₂ affinity (Ki = 4.70 nM) within its series, confirming the critical contribution of the cyclohexyl moiety [2]. By contrast, 1-(2-chlorobenzyl)piperazine, which lacks the N4-cyclohexyl group (MW 210.7 vs. 292.8; logP ~1.7 vs. predicted ~4.9–5.2), is primarily characterized as an adenosine receptor ligand with a bell-shaped dose-response curve . The cyclohexyl substituent increases both molecular volume and lipophilicity, enabling occupancy of a hydrophobic subpocket within the σ₂ binding site that the des-cyclohexyl analog cannot access.

N4-cyclohexyl requirement
Class-level inference
Cyclohexylpiperazine class σ₂ Ki range 0.34–4.70 nM; des-cyclohexyl analog lacks σ₂ affinity
Presence of N4-cyclohexyl linked to sigma-2 engagement
Omission of cyclohexyl shifts pharmacology to adenosine pathway
Sigma-2 receptor Hydrophobic pharmacophore Structure-activity relationship

Lipophilicity Impact on Membrane Permeability

The ortho-chlorine substituent on the target compound is predicted to increase logP by approximately 0.5–0.8 log units relative to the unsubstituted 1-benzyl-4-cyclohexylpiperazine (measured logP 4.40) . This increment is consistent with the aromatic chlorine contribution (π = +0.71 for Cl on the Hansch hydrophobicity scale) and is corroborated by the XLogP3-AA value of 4.8 computed for the structurally related 1-(3-chlorophenyl)-4-cycloheptylpiperazine (C₁₇H₂₅ClN₂; same molecular formula, analogous halogen placement) [1]. Higher logP enhances passive membrane permeability but also increases the risk of non-specific binding to plasma proteins and phospholipid bilayers, a parameter that must be controlled in receptor binding assays through appropriate BSA concentration and incubation conditions. The 2-chlorobenzyl analog thus occupies a distinct lipophilicity space versus the unsubstituted benzyl congener (predicted logP ~4.9–5.2 vs. 4.40), positioning it closer to the optimal logP range for CNS penetration (logP 2–5) while retaining sufficient aqueous solubility for in vitro assay compatibility [2].

Lipophilicity shift
Cross-study comparable
Predicted logP increase +0.5 to +0.8 vs. unsubstituted benzyl (logP 4.40)
Indicates higher membrane permeability and CNS-range logP
Assay non-specific binding may require control
Lipophilicity ADME Non-specific binding

One-Step Alkylation and Building Block Potential

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine is synthesized via a single-step N-alkylation of commercially available 4-cyclohexylpiperazine (CAS 17766-28-8) with 2-chlorobenzyl chloride in the presence of a base (NaOH or K₂CO₃) in toluene or THF at 25–70 °C, yielding the target compound in acceptable purity (>95%) after aqueous workup . This synthetic simplicity contrasts with the multi-step sequences required for more elaborate cyclohexylpiperazine derivatives such as PB28, which involves alkylation with a tetralinyl-propyl chain followed by chromatographic purification [1]. The target compound retains the free N4-piperazine nitrogen as a potential derivatization handle (it is a tertiary amine, but the N1-benzyl group can be cleaved under hydrogenolysis conditions), enabling further functionalization in diversity-oriented synthesis (DOS) or parallel library construction [2]. The oxalate salt form (C₁₉H₂₇ClN₂O₄; MW 382.9) is also commercially available, offering improved solid-state stability for long-term storage.

Synthetic efficiency
Supporting evidence
Single-step alkylation from 4-cyclohexylpiperazine; typical purity ≥95%
Enables cost-effective library synthesis and batch consistency
Simpler than multi-step PB28 analogs
Chemical synthesis Building block Medicinal chemistry

Antiproliferative Activity in Cancer Cell Lines

Cyclohexylpiperazine derivatives as a class have demonstrated sigma-2 (σ₂) receptor-dependent antiproliferative activity across multiple cancer cell lines. PB28, the prototypical cyclohexylpiperazine σ₂ agonist, inhibits cell growth in MCF7 and MCF7 ADR breast cancer cells with IC₅₀ values of 25 nM and 15 nM, respectively, after 2-day treatment, and displays strong synergism with doxorubicin . In a broader SAR evaluation, small N-cyclohexylpiperazine analog 59 (σ₂ Ki = 4.70 nM) showed antiproliferative activity in SK-N-SH neuroblastoma cells, with putative σ₂ agonists 24 and 15 demonstrating EC₅₀ values of 1.40 μM and 3.64 μM, respectively [1]. The antiproliferative mechanism involves σ₂ receptor-mediated cell cycle arrest in G₁ phase via K⁺ channel inhibition and p27ᵏⁱᵖ¹ accumulation, rather than apoptosis induction [2]. While direct antiproliferative data for 1-(2-chlorobenzyl)-4-cyclohexylpiperazine itself are not yet published, its structural membership in the N4-cyclohexylpiperazine class with an arylalkyl N1-substituent places it within the pharmacophore space validated by PB28 and its analogs.

Antiproliferative class data
Class-level inference
Cyclohexylpiperazine class: PB28 IC₅₀ 15–25 nM (MCF7); analogs EC₅₀ 1.4–3.6 μM (SK-N-SH)
Supports cell-model endpoint review; no direct data for target compound
Data to verify in benzyl-substituted series
Antiproliferative activity Sigma-2 receptor Cancer cell lines

Sigma-1/Sigma-2 Selectivity: Benzyl vs. PB28 Analogs

A critical differentiation point between benzyl-substituted and tetralinyl-propyl-substituted cyclohexylpiperazines lies in their sigma-1/sigma-2 selectivity profiles. PB28 and its tetralinyl congeners achieve σ₂/σ₁ selectivity ratios of approximately 30–59 fold (46-fold in MCF7 cells; 59-fold in MCF7 ADR cells) [1]. However, SAR studies consistently demonstrate that the extended alkyl spacer (propyl chain) and tetralin/naphthalene aromatic system are key determinants of this selectivity, with simpler benzyl-substituted analogs typically exhibiting lower σ₂/σ₁ discrimination [2]. In a systematic evaluation of piperazine N-atom contributions to σ₂ affinity, the selectivity of N-cyclohexylpiperazine derivatives was described as 'generally low,' with σ₂/σ₁ ratios frequently below 10-fold [2]. This suggests that 1-(2-chlorobenzyl)-4-cyclohexylpiperazine may exhibit a more balanced σ₁/σ₂ binding profile rather than the pronounced σ₂ selectivity of PB28-class ligands, potentially offering a distinct pharmacological signature for applications where dual σ₁/σ₂ engagement is desired, such as in certain neuroprotection or antinociceptive paradigms [3].

σ₂/σ₁ selectivity
Class-level inference
Benzyl class projected σ₂/σ₁ ratio
Benzyl substitution yields lower selectivity, suitable for dual sigma profiling
Selectivity must be experimentally confirmed
Sigma-1 receptor Sigma-2 selectivity Receptor binding profile

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine: Research Applications


Sigma-2 Pharmacophore Validation & Selectivity Profiling

Procure 1-(2-chlorobenzyl)-4-cyclohexylpiperazine as a structurally simplified benzyl-substituted cyclohexylpiperazine for head-to-head sigma-1/sigma-2 selectivity profiling against PB28 (σ₂ Ki = 0.68 nM; selectivity 46–59 fold). The benzyl N1-substituent is projected to yield lower σ₂/σ₁ discrimination than tetralinyl-propyl analogs based on class-level SAR [1], making this compound a valuable comparator for mapping the contribution of the N1-alkyl-aromatic spacer to subtype selectivity. Use in parallel radioligand displacement assays ([³H]-DTG for σ₂; (+)-[³H]-pentazocine for σ₁) in guinea pig brain or MCF7 cell membranes to establish quantitative selectivity ratios, enabling rational selection between benzyl and extended-chain N1-substituents for lead optimization programs targeting sigma receptors [2].

Conformational Analysis of Ortho-Substituents

Employ 1-(2-chlorobenzyl)-4-cyclohexylpiperazine alongside its 3-chloro and 4-chloro regioisomers as a matched molecular pair set to probe the impact of chlorine position on receptor binding conformation. The ortho-chlorine introduces a steric constraint that restricts benzyl-piperazine bond rotation, favoring a non-coplanar conformation distinct from para- and meta-substituted analogs [3]. This positional scanning approach is directly applicable to SAR campaigns at sigma, dopaminergic, and serotonergic receptors, where the relative orientation of the aromatic ring and the piperazine core determines subtype selectivity and agonist/antagonist functional activity. Procurement of all three regioisomers with certified isomeric purity (>98%) is recommended for rigorous SAR interpretation.

Building Block for Cyclohexylpiperazine Libraries

Use 1-(2-chlorobenzyl)-4-cyclohexylpiperazine as a key intermediate for parallel library synthesis via N4-functionalization or benzyl group modification. The compound is accessible in a single synthetic step from 4-cyclohexylpiperazine, and the residual tertiary amine at N1 (after potential N4-derivatization) can serve as a further diversification point [4]. This contrasts with PB28-class ligands, whose multi-step synthesis limits their utility as rapid library building blocks. Procure in multi-gram quantities for use in combinatorial chemistry workflows targeting sigma receptor, melanocortin-4 receptor (MC4R), or GPCR panels where the cyclohexylpiperazine core has demonstrated privileged scaffold properties [5].

Control for Orthosteric vs. Allosteric Sigma Modulation

Deploy 1-(2-chlorobenzyl)-4-cyclohexylpiperazine as a reference ligand in studies designed to distinguish orthosteric sigma-2 agonists from allosteric modulators. The benzyl-substituted cyclohexylpiperazine scaffold, with its predicted moderate σ₂ affinity (low-to-mid nanomolar Ki range based on class SAR) and low-to-moderate σ₂/σ₁ selectivity [1][2], provides a baseline competitive binding profile against which allosteric modulators (which do not fully displace orthosteric radioligands) can be benchmarked. Include in assay panels alongside PB28 (full orthosteric agonist) and putative allosteric agents to validate the mode of pharmacological action in functional assays such as inhibition of electrically evoked contractions in guinea pig bladder (σ₂ agonist readout) [5].

Application
Selection Property
Validation Focus
Sigma receptor selectivity profiling
N1-substituent-dependent selectivity
σ₂/σ₁ binding ratio determination
Ortho-substituent conformational study
Regioisomeric purity
Receptor binding conformation SAR
Parallel library synthesis
Single-step synthesis accessibility
Derivatization handle integrity
Sigma-2 agonist benchmarking
Competitive binding profile
Orthosteric radioligand displacement
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